molecular formula C16H25FN2O3S B7092820 5-[4-(3-Fluoro-5-methylphenyl)sulfonylpiperazin-1-yl]pentan-1-ol

5-[4-(3-Fluoro-5-methylphenyl)sulfonylpiperazin-1-yl]pentan-1-ol

Cat. No.: B7092820
M. Wt: 344.4 g/mol
InChI Key: KXZSVRPHIFRFOG-UHFFFAOYSA-N
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Description

5-[4-(3-Fluoro-5-methylphenyl)sulfonylpiperazin-1-yl]pentan-1-ol is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3-Fluoro-5-methylphenyl)sulfonylpiperazin-1-yl]pentan-1-ol typically involves multiple steps, starting with the preparation of the fluorinated aromatic precursor. This is followed by the introduction of the sulfonyl group and the piperazine ring. The final step involves the attachment of the pentanol chain. Common reagents used in these steps include sulfonyl chlorides, piperazine, and various solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[4-(3-Fluoro-5-methylphenyl)sulfonylpiperazin-1-yl]pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the sulfonyl group would yield a sulfide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmaceutical intermediate.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 5-[4-(3-Fluoro-5-methylphenyl)sulfonylpiperazin-1-yl]pentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The sulfonyl group and fluorinated aromatic ring are key structural features that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-(methylsulfonyl)phenol: Shares the fluorinated aromatic and sulfonyl groups but lacks the piperazine and pentanol moieties.

    5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Contains a fluorinated aromatic ring but differs in the overall structure and functional groups.

Uniqueness

5-[4-(3-Fluoro-5-methylphenyl)sulfonylpiperazin-1-yl]pentan-1-ol is unique due to the combination of its structural features, including the piperazine ring, sulfonyl group, and fluorinated aromatic ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[4-(3-fluoro-5-methylphenyl)sulfonylpiperazin-1-yl]pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN2O3S/c1-14-11-15(17)13-16(12-14)23(21,22)19-8-6-18(7-9-19)5-3-2-4-10-20/h11-13,20H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZSVRPHIFRFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)N2CCN(CC2)CCCCCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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